2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3/c22-16-3-1-4-17(23)19(16)20(26)24-15-7-6-13-8-9-25(12-14(13)11-15)21(27)18-5-2-10-28-18/h1-7,10-11H,8-9,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIFTVCGAITZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound characterized by a unique molecular structure that includes a chlorinated and fluorinated benzamide moiety, a furan-2-carbonyl group, and a tetrahydroisoquinoline scaffold. This combination of functional groups lends itself to various biological activities, making it a subject of interest in medicinal chemistry and drug development.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of approximately 398.82 g/mol. The structural complexity is illustrated in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClFN2O3 |
| Molecular Weight | 398.82 g/mol |
| CAS Number | 955685-05-9 |
The biological activity of 2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or alter signal transduction pathways through binding to these targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide have shown potential against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in some derivatives . This suggests that the compound may possess similar anti-tubercular activity.
Cytotoxicity
Evaluations of cytotoxicity on human embryonic kidney cells (HEK-293) have shown that certain derivatives exhibit low toxicity levels, indicating their potential as safe therapeutic agents . The cytotoxicity profile is critical for assessing the viability of these compounds in clinical applications.
Synthesis and Evaluation
The synthesis of 2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step synthetic routes including Friedel-Crafts acylation and cyclization reactions. These synthetic strategies are essential for producing the compound in sufficient yields for biological evaluation.
Docking Studies
Molecular docking studies have been conducted to explore the interactions between this compound and its biological targets. These studies provide insights into how the compound binds at the molecular level and can inform further modifications to enhance its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound and 1a share a 2-chloro-6-fluorophenyl group but differ in secondary functional groups. The furan-2-carbonyl group in the target may enhance lipophilicity compared to the polar hydroxybutenamido group in 1a .
- The PubChem analog () replaces the furan with a sulfonyl group, likely altering solubility and target specificity. Sulfonyl groups are common in protease inhibitors, suggesting divergent biological roles .
- Diflubenzuron () lacks the tetrahydroisoquinoline moiety but shares the benzamide core. Its 2,6-difluoro substitution and urea linkage are critical for insecticidal activity, highlighting structural-activity trade-offs .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Q & A
Q. Critical Reaction Conditions :
Q. Table 1: Synthetic Route Comparison
| Step | Method | Yield Range | Key Conditions | Reference |
|---|---|---|---|---|
| 1 | Bischler-Napieralski | 40–60% | POCl₃, reflux, 6h | |
| 2 | Acylation (THF) | 70–85% | 0°C, Et₃N, 2h | |
| 3 | HATU-mediated coupling | 50–65% | DMF, rt, 12h |
How can researchers optimize low yields in multi-step syntheses of this compound?
Advanced Research Focus
Low yields (e.g., 2–5% overall in ) arise from:
- Intermediate Instability : Hydrolysis of the furan-2-carbonyl group under acidic conditions.
- Byproduct Formation : Competing N-alkylation during coupling steps.
Q. Optimization Strategies :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during acylation .
- Flow Chemistry : Continuous reaction systems reduce decomposition of sensitive intermediates .
- Real-Time Monitoring : In-situ FTIR or HPLC tracking identifies bottlenecks (e.g., incomplete coupling) .
What spectroscopic techniques are critical for confirming the compound’s structure?
Q. Basic Research Focus
Q. Table 2: Key NMR Assignments
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Furan C=O | - | 160.2 |
| Tetrahydroisoquinoline | 3.1–4.3 (m) | 45.8, 52.1 |
| Benzamide Cl/F | - | 116.5 (F), 128.9 (Cl) |
How do researchers resolve discrepancies between computational predictions and experimental reactivity data?
Advanced Research Focus
Discrepancies (e.g., predicted vs. observed electrophilic substitution sites) require:
Multi-Scale Modeling : Combine DFT (density functional theory) with MD (molecular dynamics) to account for solvent effects .
Validation via Isotopic Labeling : Track reaction pathways using ¹⁸O or ²H isotopes .
Error Analysis in QSPR : Adjust parameters in Quantitative Structure-Property Relationship models using experimental outliers .
What in vitro assays are recommended to evaluate its potential as a kinase inhibitor?
Q. Basic Research Focus
- Kinase Inhibition Profiling : Use TR-FRET (time-resolved fluorescence resonance energy transfer) assays against EGFR, VEGFR, or Aurora kinases .
- Cellular Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
- Selectivity Screening : Compare activity against non-target kinases (e.g., PKA, PKC) to assess specificity .
How should contradictory reports on biological activity be addressed?
Advanced Research Focus
Contradictions (e.g., varying IC₅₀ values across studies) may stem from:
Q. Methodological Resolution :
- Meta-Analysis : Aggregate data from ≥3 independent studies using standardized protocols (e.g., CLSI guidelines) .
- Dose-Response Replication : Test the compound in parallel with a positive control (e.g., imatinib) to calibrate assay conditions .
What computational tools predict the compound’s ADMET properties?
Q. Advanced Research Focus
Q. Table 3: Predicted ADMET Properties
| Property | Prediction | Tool |
|---|---|---|
| Bioavailability (Oral) | 56% | SwissADME |
| CYP3A4 Inhibition | Moderate | ADMETLab 2.0 |
| hERG Inhibition | Low risk | Schrödinger |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
